molecular formula C15H18N2O5 B2603627 ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate CAS No. 551921-79-0

ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate

Cat. No.: B2603627
CAS No.: 551921-79-0
M. Wt: 306.318
InChI Key: ACWMTWBOGJQKJI-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate is a chemical compound with the CAS Number: 477854-29-8. It has a molecular weight of 307.31 and its IUPAC name is ethyl (2Z)-2-[(4-methoxyphenyl)hydrazono]-3-oxobutanoylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-5-7-11(21-3)8-6-10/h5-8,16H,4H2,1-3H3,(H,15,19,20)/b17-12- . This code provides a detailed description of the compound’s molecular structure .

Scientific Research Applications

Toxicological Insights and Environmental Impact

  • Toxicology and Carcinogenic Potential : Ethyl carbamate (urethane) is recognized for its genotoxic and carcinogenic properties across various species, including mice, rats, hamsters, and monkeys. Classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), its presence in fermented foods and beverages, and the mechanisms of its formation have been extensively studied to understand its health implications and environmental distribution (Weber & Sharypov, 2009).

  • Environmental Presence and Degradation : The environmental fate of related compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), often found as intermediates or by-products in chemical reactions involving carbamates, highlights the complexities of biodegradation and the significant role of microbial action in mitigating their impact. Studies focus on the biodegradation pathways, the effectiveness of various treatment processes, and the influence of site-specific conditions on degradation rates (Schmidt et al., 2004).

Research on Mechanisms of Action and Biological Effects

  • Mechanism of Action and Inhibition : Research delving into the mechanisms of action of carbamates, including their interaction with acetylcholinesterase (AChE), provides critical insights into their biological effects and potential therapeutic or toxicological outcomes. The rate-limiting steps in the decarbamoylation of AChEs by carbamates and the implications for their inhibitory effectiveness have been a subject of study, shedding light on the interaction between chemical structure and biological function (Rosenberry & Cheung, 2019).

Safety and Hazards

The safety information available indicates that this compound is classified under GHS07. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]but-2-enoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-4-22-15(20)17-14(19)13(10(2)18)9-16-11-5-7-12(21-3)8-6-11/h5-9,18H,4H2,1-3H3,(H,17,19,20)/b13-10-,16-9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPJAZCZYIRBTD-XSKQHDLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/C=NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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